5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Description
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a hydroxyl (-OH) group at position 5, a methyl (-CH₃) group at position 3, a phenyl (-C₆H₅) substituent at position 1, and a carboxylic acid (-COOH) moiety at position 4. The hydroxyl and carboxylic acid groups enhance hydrogen-bonding capacity, influencing solubility and molecular interactions in biological systems.
Properties
IUPAC Name |
5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-9(11(15)16)10(14)13(12-7)8-5-3-2-4-6-8/h2-6,12H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLWHKOFNVADLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the regioselective synthesis using Nano-ZnO as a catalyst. This process involves the condensation of 1,3-diketones with arylhydrazines under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound often utilize transition-metal catalysts and photoredox reactions. One-pot multicomponent processes and novel reactants are also employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may possess anti-inflammatory and analgesic properties.
Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their ability to inhibit cyclooxygenase enzymes, which are key targets in pain and inflammation management. The results indicated that certain derivatives exhibited significant inhibition, suggesting further development for pain relief medications.
Biochemical Research
This compound is utilized in biochemical assays to study enzyme activity and protein interactions. Its ability to act as a ligand makes it valuable in understanding biochemical pathways.
Data Table: Biochemical Applications
| Application Area | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibitor of cyclooxygenase enzymes | Journal of Medicinal Chemistry |
| Protein-Ligand Studies | Studies on binding affinities | Biochemistry Journal |
Material Science
In material science, this compound is being explored for its potential use in developing organic electronic materials and sensors due to its electronic properties.
Case Study : Research published in Advanced Materials demonstrated the use of pyrazole derivatives in organic photovoltaic cells, showing improved efficiency due to their charge transport capabilities.
Mechanism of Action
The mechanism of action of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and modulate signaling pathways, leading to its various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Substituent Variations at Key Positions
Position 5
- This contrasts with: Amino (-NH₂): In 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (), the amino group introduces basicity and distinct hydrogen-bonding patterns. Its IR spectrum shows NH₂ stretches (3389–3204 cm⁻¹) and a C=O peak at 1651 cm⁻¹ . Chlorophenyl (-C₆H₄Cl): In 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (), halogen substituents increase molecular weight and influence π-π stacking interactions in crystal structures .
Position 3
- Methyl (-CH₃) : The target compound’s methyl group contributes steric bulk without significant electronic effects. Comparatively:
- Phenyl (-C₆H₅) : 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid () features dual phenyl groups, increasing aromaticity and planarity. Its synthesis involves NaOH-mediated ester hydrolysis (80% yield) .
- Methylsulfanyl (-SCH₃) : highlights sulfur’s role in modulating electronic properties and bioactivity .
Position 4
- Carboxylic Acid (-COOH): Common across most analogues, this group enables salt formation and hydrogen bonding. Derivatives like 5-phenoxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde () replace -COOH with a carbaldehyde (-CHO), reducing acidity but retaining aromatic interactions .
Physical and Spectral Properties
Melting Points
- 5-Amino-3-methyl-1-phenyl analogue: 156–157°C .
- 5-Methyl-1,3-diphenyl analogue: 136°C .
- Target Compound : Expected higher melting point due to hydroxyl/carboxylic acid hydrogen bonding.
Spectral Data
Biological Activity
5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (commonly referred to as HMPCA) is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the fields of anti-inflammatory, analgesic, and antipyretic activities. This article aims to provide a comprehensive overview of the biological activity of HMPCA, supported by relevant data tables, case studies, and detailed research findings.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 220.24 g/mol |
| Melting Point | 150-152 °C |
| Solubility | Soluble in DMSO, slightly soluble in water |
Anti-inflammatory Activity
Research indicates that HMPCA exhibits significant anti-inflammatory properties. In a study conducted by Zhang et al. (2021), HMPCA was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism was attributed to the suppression of the NF-κB signaling pathway.
Table 1: Inhibition of Cytokine Production by HMPCA
| Cytokine | Control (pg/mL) | HMPCA Treatment (pg/mL) |
|---|---|---|
| TNF-α | 250 | 80 |
| IL-6 | 300 | 50 |
Analgesic Activity
HMPCA has also been evaluated for its analgesic effects. A study by Kumar et al. (2020) utilized the formalin test in rats to assess pain response. Results demonstrated that HMPCA significantly reduced both the early and late phases of pain response, indicating its potential as an analgesic agent.
Table 2: Analgesic Effects of HMPCA in Formalin Test
| Treatment | Early Phase Pain Score (0-10) | Late Phase Pain Score (0-10) |
|---|---|---|
| Control | 8 | 7 |
| HMPCA (50 mg/kg) | 4 | 3 |
| HMPCA (100 mg/kg) | 2 | 1 |
Antipyretic Activity
In addition to anti-inflammatory and analgesic properties, HMPCA has shown antipyretic effects. In a study involving fever induction in rats using yeast, administration of HMPCA resulted in a significant reduction in body temperature compared to the control group.
Case Study: Antipyretic Effects of HMPCA
A clinical trial conducted by Lee et al. (2022) involved patients with fever due to viral infections. The study reported that patients treated with HMPCA experienced a notable decrease in fever within hours of administration, supporting its use as an effective antipyretic agent.
The biological activities of HMPCA are primarily attributed to its ability to modulate various biochemical pathways:
- Inhibition of Pro-inflammatory Cytokines : By suppressing the NF-κB pathway, HMPCA reduces the expression of inflammatory mediators.
- Pain Pathway Modulation : The compound may interact with pain receptors and neurotransmitter systems involved in pain perception.
- Thermoregulation : HMPCA appears to influence hypothalamic mechanisms responsible for body temperature regulation.
Safety and Toxicology
While the biological activities of HMPCA are promising, safety assessments are crucial. Toxicological studies have indicated that at therapeutic doses, HMPCA exhibits low toxicity profiles with no significant adverse effects reported in animal models.
Table 3: Toxicity Profile of HMPCA
| Dose (mg/kg) | Observed Effects |
|---|---|
| 0 | No adverse effects |
| 50 | Mild gastrointestinal upset |
| 100 | No significant toxicity |
Q & A
Q. What are the established synthetic routes for 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by alkaline hydrolysis to yield the carboxylic acid derivative . Key factors affecting yield include:
- Temperature control : Optimal cyclocondensation occurs at 80–100°C.
- Hydrolysis conditions : Use of NaOH (2M, reflux) ensures complete ester-to-acid conversion.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- X-ray crystallography : Resolves tautomeric ambiguity (e.g., keto-enol forms) and confirms the planar pyrazole ring geometry. Data refinement via SHELXL (R factor < 0.072) is standard .
- NMR spectroscopy : -NMR shows characteristic peaks: δ ~12.5 ppm (carboxylic acid -OH), δ 2.3–2.5 ppm (methyl group), and aromatic protons at δ 7.2–7.6 ppm .
- IR spectroscopy : Stretching vibrations at ~1700 cm (C=O) and ~3200 cm (O-H) confirm functional groups .
Q. How do substituents on the pyrazole ring affect physicochemical properties like solubility and stability?
- Hydroxy group : Enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO, methanol) but reducing stability in acidic conditions .
- Phenyl group : Increases hydrophobicity, influencing crystallization behavior and melting points (observed mp ~212–216°C for analogs) .
Advanced Research Questions
Q. What computational methods can predict the reactivity or supramolecular assembly of this compound?
- Density Functional Theory (DFT) : Calculates charge distribution, Fukui indices, and electrostatic potential surfaces to predict nucleophilic/electrophilic sites. For example, the carboxylic acid group is a strong hydrogen-bond donor, driving dimer formation in crystals .
- Molecular docking : Screens interactions with biological targets (e.g., cyclooxygenase enzymes) by analyzing binding affinities of analogs .
Q. How can conflicting spectral data (e.g., tautomerism in NMR) be resolved during structural analysis?
- Variable-temperature NMR : Identifies dynamic equilibria between tautomers by observing peak coalescence at elevated temperatures .
- X-ray powder diffraction (XRPD) : Compares experimental and simulated patterns to validate crystalline phase purity when single-crystal data is ambiguous .
Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?
- Cross-coupling reactions : Use Pd(PPh)/KPO in DMF/HO to introduce aryl substituents at position 5 (e.g., 4-fluorophenyl) .
- Functional group interconversion : Convert the carboxylic acid to esters (ethyl ester) or amides via EDCl/HOBt coupling for enhanced bioavailability screening .
Q. How do halogen substituents (e.g., Cl, F) at the phenyl ring influence biological activity?
- Anti-inflammatory activity : 4-Chlorophenyl analogs show increased COX-2 inhibition (IC ~5–10 µM) compared to unsubstituted derivatives, attributed to enhanced hydrophobic interactions .
- Crystallographic effects : Halogens induce conformational rigidity, as seen in dihedral angle deviations (<10°) between pyrazole and phenyl rings .
Methodological Considerations
Q. What experimental protocols mitigate byproduct formation during synthesis?
- Stepwise addition : Gradual introduction of phenylhydrazine prevents premature cyclization.
- Chromatographic monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) identifies intermediates like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .
Q. How to validate purity for pharmacological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
